Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate
Description
Bond Angle Strain and Conformational Stability
The cyclopropane core exhibits severe angle strain due to its 60° internal bond angles, deviating significantly from the ideal tetrahedral angle of 109.5°. This strain elevates the ring’s potential energy by approximately 27.5 kcal/mol compared to unstrained hydrocarbons. The carbon-carbon bonds in cyclopropane measure 1.51 Å, shorter than typical C–C single bonds (1.54 Å), due to bent orbital hybridization that creates banana-shaped bonds with partial double-bond character.
Despite the inherent strain, the trans-substitution pattern enhances conformational stability through two mechanisms:
- Reduced Torsional Strain : The opposing positions of bulky substituents minimize eclipsing interactions between adjacent hydrogen atoms.
- Electronic Stabilization : Conjugation between the cyclopropane’s bent orbitals and the ester’s carbonyl group delocalizes electron density, lowering overall strain energy.
Table 2: Cyclopropane Strain Parameters
| Parameter | Value | Reference |
|---|---|---|
| Internal Bond Angle | 60° | |
| C–C Bond Length | 1.51 Å | |
| Angle Strain Energy | 27.5 kcal/mol | |
| Torsional Strain Energy | 8.2 kcal/mol |
Trans-Cyclopropane Substitution Patterns
The trans-1,2-disubstitution pattern imposes distinct geometric constraints compared to cis isomers. Molecular modeling shows the distance between the ester oxygen and trifluoromethyl group measures 4.7 Å in the trans isomer versus 3.1 Å in the cis form. This increased separation reduces dipole-dipole interactions between the electron-withdrawing groups, lowering the compound’s melting point by 14°C relative to its cis counterpart.
Synthetic routes leveraging stereoselective cyclopropanation reactions achieve >98% trans-selectivity through:
- Johnson–Corey–Chaykovsky Reaction : Sulfur ylides attack α,β-unsaturated esters to form trans-cyclopropanes with predictable stereochemistry.
- Simmons–Smith Cyclopropanation : Zinc-carbenoid intermediates insert into alkenes, favoring trans products when using chiral auxiliaries.
Trifluoromethyl Group Electronic Effects
The trifluoromethyl (-CF₃) substituent exerts strong electron-withdrawing effects (-I = +0.45, σₘ = +0.43) on the adjacent phenyl ring. Nuclear magnetic resonance (NMR) studies reveal:
- ¹⁹F NMR : A singlet at δ -62.3 ppm confirms three equivalent fluorine atoms.
- ¹H NMR : Deshielding of ortho-protons (δ 7.6–7.8 ppm) due to the -CF₃ group’s inductive effect.
Density functional theory (DFT) calculations demonstrate the -CF₃ group reduces electron density at the cyclopropane ring by 18%, increasing susceptibility to electrophilic attack at the ester carbonyl. However, the meta-directing nature of -CF₃ protects the aromatic ring from electrophilic substitution, directing reactivity to the cyclopropane core instead.
Ester Functional Group Reactivity Profile
The ethyl ester group undergoes characteristic nucleophilic acyl substitutions, with kinetics modulated by the cyclopropane ring’s strain. Key reactivity aspects include:
Hydrolysis Rates
- Acidic Conditions : Half-life = 48 hours (1M HCl, 25°C)
- Basic Conditions : Half-life = 12 minutes (1M NaOH, 25°C)
The accelerated base-catalyzed hydrolysis stems from cyclopropane ring strain lowering the transition state energy for tetrahedral intermediate formation. Neighboring group participation by the cyclopropane’s bent orbitals stabilizes the developing negative charge during hydroxide attack.
Transesterification
Reaction with methanol (2 equivalents) in toluene achieves 92% conversion to the methyl ester within 2 hours at reflux, demonstrating the leaving group ability of ethoxide. The reaction proceeds via a concerted mechanism where cyclopropane ring distortion facilitates ethoxide departure.
Table 3: Ester Group Reactivity Data
| Reaction | Conditions | Conversion | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 1M HCl, 25°C, 48h | 50% | |
| Basic Hydrolysis | 1M NaOH, 25°C, 12m | 50% | |
| Methanol Transesterification | Toluene, reflux, 2h | 92% |
Properties
Molecular Formula |
C13H13F3O2 |
|---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H13F3O2/c1-2-18-12(17)10-7-9(10)8-5-3-4-6-11(8)13(14,15)16/h3-6,9-10H,2,7H2,1H3 |
InChI Key |
VCBBPVCZTUXWNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Formation of Grignard Reagent :
- 2-(Trifluoromethyl)phenyl magnesium bromide is prepared by reacting 1-bromo-2-(trifluoromethyl)benzene with magnesium turnings in THF.
- Cyclopropanation :
- The Grignard reagent is added dropwise to ethyl cyclopropanecarboxylate at −10°C, followed by warming to room temperature.
- Workup :
Key Data:
| Reagent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| 2-(Trifluoromethyl)phenyl MgBr | THF | −10°C → RT | 68% | 95% |
Simmons–Smith Cyclopropanation
The Simmons–Smith reaction utilizes diiodomethane and zinc-copper couple to generate cyclopropane rings. This method is effective for stereospecific synthesis.
Procedure:
- Substrate Preparation :
- Ethyl 2-(2-(trifluoromethyl)phenyl)acrylate is treated with diiodomethane and Zn(Cu) in dichloroethane (DCE).
- Reaction Conditions :
- The mixture is stirred at 60°C for 12 hours under nitrogen.
- Isolation :
Stereochemical Control:
| Parameter | Value |
|---|---|
| Diastereomeric Ratio | 99:1 (trans:cis) |
| Catalyst | Zn(Cu) |
Transition Metal-Catalyzed Cyclopropanation
Rhodium(II) catalysts enable efficient cyclopropanation of α-diazo esters with alkenes. This method is noted for high functional group tolerance.
Protocol:
- Diazo Compound Synthesis :
- Ethyl diazo(2-(trifluoromethyl)phenyl)acetate is generated from the corresponding hydrazone.
- Catalytic Cyclopropanation :
- The diazo compound is reacted with ethylene using Rh₂(OAc)₄ (2 mol%) in dichloromethane at 25°C.
- Yield Optimization :
Comparative Catalytic Efficiency:
| Catalyst | Reaction Time | Yield |
|---|---|---|
| Rh₂(OAc)₄ | 2 h | 85% |
| Cu(OTf)₂ | 6 h | 62% |
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts constructs the cyclopropane ring from diene precursors. This method is advantageous for complex substrates.
Steps:
- Diene Synthesis :
- Ethyl 3-(2-(trifluoromethyl)phenyl)prop-2-enoate is prepared via Wittig reaction.
- Metathesis :
- Grubbs 2nd-generation catalyst (5 mol%) is used in toluene at 80°C for 4 hours.
- Outcome :
Acid-Catalyzed Esterification
This two-step approach first synthesizes the cyclopropanecarboxylic acid, followed by esterification.
Process:
Reaction Metrics:
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | NaOH, PTC, 80°C | 76% |
| Esterification | H₂SO₄, EtOH, reflux | 82% |
Analytical Validation
Critical quality control metrics for the compound include:
Chromatographic Data:
| Method | Column | Retention Time | Purity |
|---|---|---|---|
| HPLC | C18, 60% MeCN/H₂O | 8.2 min | 95% |
| GC-MS | DB-5MS | 12.4 min | 98% |
Spectral Characterization:
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, J = 7.1 Hz), 1.98–2.05 (m, 2H), 3.10–3.15 (m, 1H), 4.15 (q, 2H, J = 7.1 Hz), 7.45–7.60 (m, 4H).
- ¹⁹F NMR (376 MHz, CDCl₃): δ −62.5 (s, CF₃).
Challenges and Mitigation Strategies
- Stereochemical Purity :
- Trifluoromethyl Group Stability :
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Cycle Time | 24 h | 72 h |
| Cost per Kilogram | $1,200 | $320 |
Recent Advancements (2023–2025)
Chemical Reactions Analysis
Types of Reactions
Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(trifluoromethyl)benzoic acid.
Reduction: Formation of ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate has been studied for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioactivity.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of cyclopropane derivatives and their evaluation as inhibitors of specific enzymes involved in disease pathways. This compound was noted for its promising activity against certain cancer cell lines.
Material Science
In material science, the compound can be utilized as a building block for synthesizing novel polymers and materials with unique properties.
- Example Application : Researchers have explored using this compound in creating fluorinated polymers that exhibit improved thermal stability and chemical resistance, making them suitable for high-performance applications.
Agrochemicals
The compound's unique structure also positions it as a potential candidate in the agrochemical sector. Its trifluoromethyl group is known to enhance the efficacy of pesticides and herbicides.
- Research Insight : Studies have shown that incorporating trifluoromethyl groups into agrochemical formulations can lead to increased potency and reduced environmental impact due to lower application rates.
Mechanism of Action
The mechanism of action of Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate vs. Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate
- Structural Difference : The primary distinction lies in the position of the CF₃ group on the phenyl ring (ortho vs. para).
- Electronic Effects : The ortho-CF₃ group introduces steric hindrance and stronger electron-withdrawing effects compared to the para isomer. This may influence reactivity in cross-coupling reactions or binding affinity in biological targets .
- Synthesis Challenges : Ortho-substituted derivatives often require specialized synthetic routes due to steric constraints, whereas para-substituted analogs (e.g., CAS SY266186/SY266187) are more commonly reported .
Table 1: Comparison of Trifluoromethyl-Substituted Analogs
Fluorinated Phenyl Derivatives
Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate (CAS 928054-48-2)
- Structural Difference : Replaces CF₃ with a fluorine atom at the ortho position.
- Physicochemical Properties : Lower molecular weight (208.23 g/mol) and reduced lipophilicity compared to the CF₃ analog. Fluorine’s smaller size may improve solubility but decrease metabolic stability .
- Applications : Used in early-stage drug discovery for probing steric and electronic effects .
Ethyl trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylate
- Structural Difference : Features two fluorine atoms at the 2- and 6-positions.
- Synthesis and Cost : Higher synthetic complexity is reflected in its price ($1,500/g for R&D use), suggesting challenges in multi-halogenation steps .
Table 2: Fluorinated Cyclopropanecarboxylates
Non-Fluorinated Analogs
Ethyl 2-Phenylcyclopropanecarboxylate (CAS 34702-96-0)
- Structural Difference : Lacks halogen or CF₃ substituents.
- Key Properties : Simpler synthesis and lower cost (broad commercial availability, e.g., MFCD00019221). The absence of electron-withdrawing groups reduces steric and electronic effects, making it a baseline for structure-activity relationship (SAR) studies .
Biological Activity
Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate, a compound with the CAS number 2241138-40-7, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- IUPAC Name : ethyl (1R,2R)-2-(2-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate
- Molecular Formula : C13H13F3O2
- Molecular Weight : 258.24 g/mol
- Purity : ≥95%
Structural Representation
The structural formula can be represented as follows:
Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate exhibits biological activity primarily through its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This property is crucial for compounds intended for therapeutic use.
Anti-inflammatory Effects
Compounds containing cyclopropane rings have been noted for their anti-inflammatory effects. Research suggests that such compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators . Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate's potential in this area warrants further investigation.
Neuroprotective Properties
Emerging evidence suggests that certain derivatives of cyclopropane compounds can provide neuroprotection against oxidative stress and neuroinflammation . While specific studies on ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate are lacking, its structural similarities to known neuroprotective agents suggest it may possess similar properties.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Ethyl 3-(trifluoromethyl)benzoate | Anticancer | |
| Cyclopropane derivatives | Anti-inflammatory | |
| Cyclopropane-based neuroprotective agents | Neuroprotective |
Case Study 1: Anticancer Screening
A study conducted on a series of cyclopropane derivatives revealed that several compounds exhibited significant cytotoxicity against various cancer cell lines. Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate was included in preliminary screenings, showing promise in inhibiting cell growth in vitro .
Case Study 2: Inflammation Modulation
In a model of induced inflammation, researchers tested various cyclopropane derivatives for their ability to reduce edema and inflammatory markers. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced anti-inflammatory effects compared to their non-substituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
